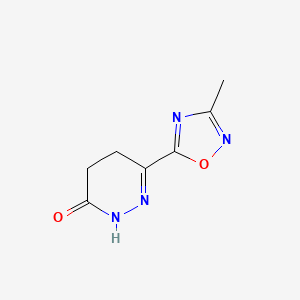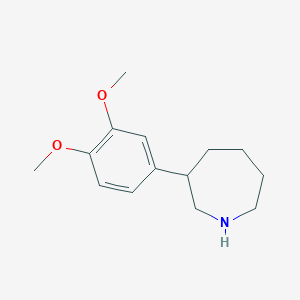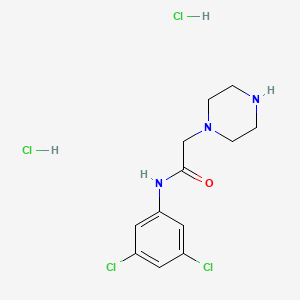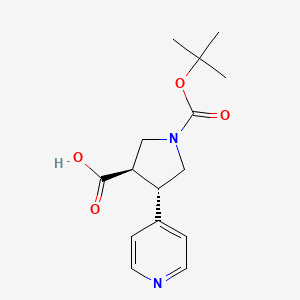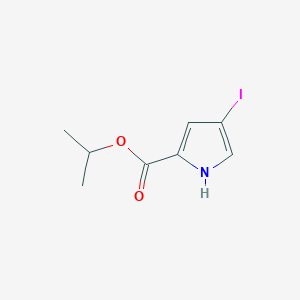![molecular formula C12H15ClF3NO B1456134 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-63-6](/img/structure/B1456134.png)
3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
説明
The compound “3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a trifluoromethyl group (-CF3), which is known for its high electronegativity and its ability to significantly alter the properties of the molecules it’s part of .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group to the phenoxy methyl pyrrolidine structure. Trifluoromethyl groups are often introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyliodide .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The trifluoromethyl group is generally quite stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the trifluoromethyl group. Trifluoromethyl groups can significantly alter properties such as polarity, boiling point, and metabolic stability .科学的研究の応用
Agrochemical Industry
The trifluoromethyl group (TFM) in compounds like 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is widely used in the agrochemical industry. The unique physicochemical properties of the fluorine atom enhance the biological activity of agrochemicals, making them more effective in protecting crops from pests . For instance, fluazifop-butyl, a TFM derivative, was the first to be introduced to the market, and since then, over 20 new TFM-containing agrochemicals have been developed .
Pharmaceutical Applications
TFM derivatives are known for their role in pharmaceuticals, where they contribute to the potency and stability of drugs. A molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency, particularly in enzyme inhibition by affecting the pKa of the cyclic carbamate through key hydrogen bonding interactions .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, facilitating the creation of various structurally complex molecules. Its ability to participate in reactions such as cyclocondensation, organocatalytic additions, and aza-Michael reactions makes it a valuable tool in synthetic chemistry .
Catalysis
The compound is involved in catalytic processes that are crucial for the production of various chemical products. It can catalyze bond-forming reactions including C-C, C-N, C-O, C-S, and C-Hal, providing high yields and excellent levels of enantiocontrol, which is essential for creating substances with the desired optical activity .
Analytical Chemistry
In analytical chemistry, 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is used in chromatography and mass spectrometry. These techniques are vital for the identification and quantification of compounds, and the presence of the TFM group can enhance the detection sensitivity due to its electron-withdrawing properties .
Biopharma Production
The compound’s role in biopharmaceutical production is significant. It can be used in the synthesis of active pharmaceutical ingredients (APIs) and other intermediates that are crucial for the development of new drugs and treatments .
将来の方向性
作用機序
Target of Action
A related compound was found to act as acalcitonin gene-related peptide (CGRP) receptor antagonist . CGRP receptors are found in various tissues throughout the body, including the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
If it acts similarly to the related compound, it may function as a CGRP receptor antagonist , blocking the action of CGRP, a neurotransmitter .
Biochemical Pathways
If it acts as a CGRP receptor antagonist, it could potentially influence pathways involving CGRP, which plays a role in pain transmission and vascular regulation .
Result of Action
If it acts as a CGRP receptor antagonist, it could potentially reduce pain signals transmitted by CGRP .
特性
IUPAC Name |
3-[[2-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-8-9-5-6-16-7-9;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDALTXFVLUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride | |
CAS RN |
1220028-63-6 | |
| Record name | Pyrrolidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




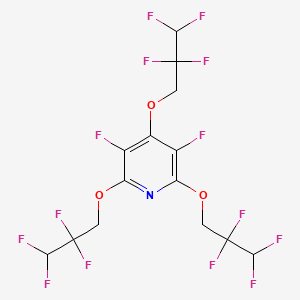
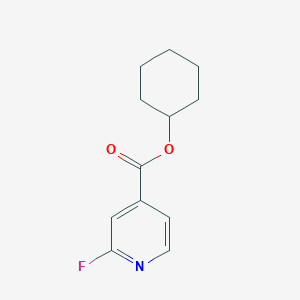

![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-3-piperidinamine](/img/structure/B1456055.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1456057.png)
